tert-Butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23BrN2O4S It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a tert-butyl ester group, a bromophenylsulfonamido group, and a piperidine carboxylate group
Preparation Methods
The synthesis of tert-Butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: Starting with a suitable piperidine precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the bromophenylsulfonamido group: This step involves the reaction of the piperidine derivative with a bromophenylsulfonyl chloride under basic conditions to introduce the bromophenylsulfonamido group.
Esterification: The final step involves the esterification of the piperidine carboxylate group with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamido group can undergo oxidation and reduction reactions, leading to different oxidation states of sulfur.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamido derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylsulfonamido group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The piperidine ring and tert-butyl ester group contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate include:
tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate: This compound features a piperazine ring instead of a piperidine ring and has similar applications in organic synthesis.
tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate: This compound has a bromophenyl group at a different position on the piperidine ring and is used in similar research applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it valuable for targeted research and development.
Properties
IUPAC Name |
tert-butyl 4-[(2-bromophenyl)sulfonylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)19-10-8-12(9-11-19)18-24(21,22)14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACZBEDXYOHKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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